N-(triphenyl-lambda~5~-phosphanylidene)acetamide
Description
N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE is a compound characterized by the presence of a triphenylphosphoranylidene group attached to an acetamide moiety
Properties
Molecular Formula |
C20H18NOP |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C20H18NOP/c1-17(22)21-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
KAJKHIIEJCKTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE typically involves the reaction of triphenylphosphine with acetamide derivatives under specific conditions. One common method includes the use of triphenylphosphine and acetamide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus center .
Industrial Production Methods
While specific industrial production methods for N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
Chemical Reactions Analysis
Types of Reactions
N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, substituted phosphoranylidene derivatives, and various addition products depending on the electrophiles used .
Scientific Research Applications
N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE involves its ability to form stable complexes with various molecular targets. The phosphorus-nitrogen double bond (P=N) plays a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (triphenylphosphoranylidene)acetate
- Methyl (triphenylphosphoranylidene)acetate
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETAMIDE is unique due to its specific structural features, particularly the presence of the acetamide moiety attached to the triphenylphosphoranylidene group.
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